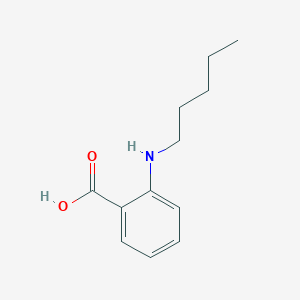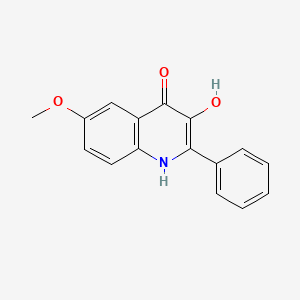
3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one: is a quinoline derivative with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is characterized by its unique structure, which includes a hydroxy group at the 3-position, a methoxy group at the 6-position, and a phenyl group at the 2-position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyquinoline derivative.
Substitution: The methoxy group at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
Chemistry: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including bacterial infections and cancer. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its stability and color properties make it suitable for use in various applications .
作用机制
The mechanism of action of 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
4-Hydroxy-2-quinolone: Similar structure but with a hydroxy group at the 4-position.
6-Methoxyquinoline: Similar structure but without the hydroxy and phenyl groups.
2-Phenylquinoline: Similar structure but without the hydroxy and methoxy groups.
Uniqueness: 3-Hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for modification, making it a versatile compound in various fields of research .
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-hydroxy-6-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)15(18)16(19)14(17-13)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) |
InChI 键 |
YGLOBCLZHQMCQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C(C2=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-(2-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15111553.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111557.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B15111560.png)
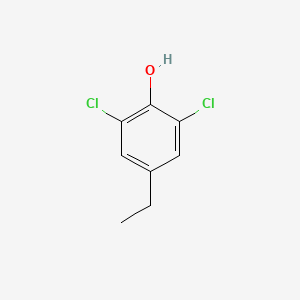
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B15111572.png)
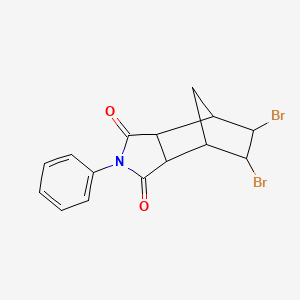
![2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15111590.png)
![6-Benzyl-7-(benzylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111611.png)
![7-(2-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111612.png)
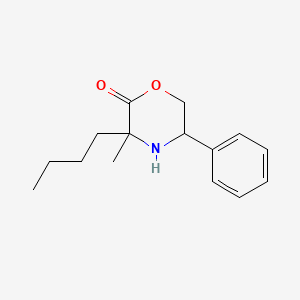
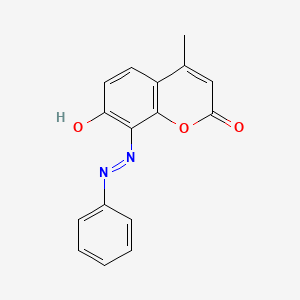
![(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15111620.png)
![2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B15111628.png)
